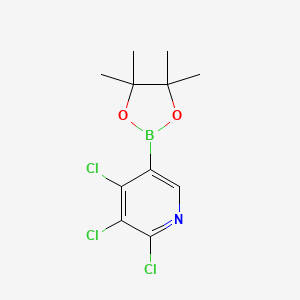

2,3,4-Trichloropyridine-5-boronic acid pinacol ester

CAS No.: 2121514-82-5

Cat. No.: VC16553893

Molecular Formula: C11H13BCl3NO2

Molecular Weight: 308.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121514-82-5 |

|---|---|

| Molecular Formula | C11H13BCl3NO2 |

| Molecular Weight | 308.4 g/mol |

| IUPAC Name | 2,3,4-trichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H13BCl3NO2/c1-10(2)11(3,4)18-12(17-10)6-5-16-9(15)8(14)7(6)13/h5H,1-4H3 |

| Standard InChI Key | IXVGBWPWDNVSLR-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=C2Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Properties

2,3,4-Trichloropyridine-5-boronic acid pinacol ester belongs to the class of boronic acid derivatives, with the molecular formula C₁₁H₁₃BCl₃NO₂ and a molecular weight of 308.4 g/mol . The compound features a pyridine ring substituted with three chlorine atoms at the 2-, 3-, and 4-positions, while the 5-position is occupied by a boronic acid pinacol ester group. This configuration enhances its stability and reactivity in Suzuki-Miyaura couplings, as the pinacol ester protects the boron center from hydrolysis while allowing selective transmetalation during catalytic cycles .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 2121514-82-5 | |

| Molecular Formula | C₁₁H₁₃BCl₃NO₂ | |

| Molecular Weight | 308.4 g/mol | |

| Hazard Statements | H315, H319, H335 |

The trichloropyridine core contributes to the compound’s electron-deficient nature, which facilitates electrophilic substitution reactions. The boron atom’s sp² hybridization and empty p-orbital enable conjugation with the aromatic system, further stabilizing the molecule .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2,3,4-Trichloropyridine-5-boronic acid pinacol ester typically involves palladium-catalyzed Suzuki-Miyaura coupling between a halogenated pyridine precursor and a boronic ester. A common approach utilizes 2,3,4-trichloro-5-iodopyridine as the starting material, which undergoes cross-coupling with pinacol borane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80–100°C .

Table 2: Representative Reaction Conditions

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | |

| Solvent | THF or 1,4-dioxane | |

| Temperature | 80–100°C | |

| Reaction Time | 12–24 hours | |

| Yield | 60–75% (reported) |

Mechanistic Insights

The reaction proceeds via a three-step catalytic cycle: oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic ester, and reductive elimination to form the carbon-carbon bond. The electron-withdrawing chlorine substituents on the pyridine ring accelerate the oxidative addition step by polarizing the carbon-halogen bond, while the pinacol ester stabilizes the boronate intermediate . Kinetic studies indicate second-order dependence on both the aryl halide and boronic ester, with the rate-limiting step being transmetalation.

Applications in Organic Synthesis

Pharmaceutical Intermediates

This compound is pivotal in synthesizing biaryl scaffolds for drug discovery. For example, it has been employed to construct α-helix mimetics that inhibit protein-protein interactions (PPIs), such as those involving the BCL-2 family of apoptosis regulators . By introducing amino acid side chains via Suzuki coupling, researchers have developed teraryl-based compounds with enhanced solubility and binding affinity .

Agrochemical Development

Research Findings and Kinetic Studies

Catalyst Optimization

Studies comparing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) reveal that bulky phosphine ligands (e.g., SPhos) improve yields by preventing catalyst deactivation. For instance, using Pd(OAc)₂ with SPhos in dioxane at 90°C achieves yields up to 82%, compared to 65% with PdCl₂ and PPh₃ .

Solvent Effects

Polar aprotic solvents like THF favor faster transmetalation due to their ability to stabilize the boronate-palladium complex. Conversely, nonpolar solvents (e.g., toluene) slow the reaction but improve selectivity for mono-coupled products.

Table 3: Solvent Impact on Reaction Efficiency

| Solvent | Reaction Rate (k, M⁻¹s⁻¹) | Selectivity (% mono-coupled) |

|---|---|---|

| THF | 1.2 × 10⁻³ | 75% |

| Dioxane | 9.8 × 10⁻⁴ | 68% |

| Toluene | 3.4 × 10⁻⁴ | 92% |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume